2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-5-22(6-2)18(24)12-23-11-16(15-9-7-8-10-17(15)23)19(25)20(26)21-14(3)13-27-4/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUMZJUCQBKOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole derivatives with diethylamino compounds under specific reaction conditions. The process may include steps such as nitration, reduction, and acylation to introduce the desired functional groups .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Pharmacological Applications
-
Cancer Therapy
- The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in tumor immune evasion. IDO inhibitors can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to suppress T-cell responses .
- Clinical trials are underway to assess the efficacy of IDO inhibitors, including derivatives similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide, in various malignancies .
-
Anti-inflammatory Effects
- Preliminary studies suggest that the compound may exert anti-inflammatory effects by modulating specific molecular targets within cells. It could inhibit enzymes involved in inflammatory pathways, thus showing potential for treating conditions like arthritis and other inflammatory diseases.
- Neurological Disorders
Case Study 1: Cancer Treatment
A study explored the effects of IDO inhibitors on tumor growth in mouse models. The administration of compounds similar to this compound resulted in significant tumor regression and enhanced survival rates compared to control groups .
Case Study 2: Neuroprotection
Research indicated that derivatives of this compound exhibited neuroprotective properties in models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways and inflammation .
Mechanism of Action
The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Adamantane-Substituted Indole Derivatives
- Example Compound : 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) .
- Key Differences: The adamantane group introduces significant hydrophobicity and steric bulk compared to the diethylamino-oxoethyl group in the target compound.
- Biological Activity : Compound 5r demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 10.56 ± 1.14 µM) and induced caspase-8-dependent apoptosis .
- Implications: Bulkier substituents like adamantane may enhance target binding affinity but reduce solubility, whereas the diethylamino group in the target compound could balance hydrophobicity and bioavailability.
Methoxy-Substituted Analogues
- Example Compound : 2-(4-Methoxy-1H-indol-3-yl)-N-(heterocarbocycle)-2-oxoacetamide derivatives .
- Key Differences : Methoxy groups on the indole ring (e.g., 4-methoxy) alter electronic properties and hydrogen-bonding capacity compared to the 3-position substitution in the target compound.
Hydrazine-Linked Derivatives
- Example Compound: 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide .
- Key Differences : Hydrazine linkages introduce planar conjugated systems, which may improve DNA intercalation but reduce metabolic stability compared to the target compound’s acetamide linkage.
- Biological Activity : Hydrazine derivatives often exhibit antimicrobial or antitubercular activity, diverging from the anticancer focus of adamantane or methoxy-substituted indoles .
Pharmacokinetic and Physicochemical Properties
*Calculated using Molinspiration or similar tools.
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a novel indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.39 g/mol. The structure features an indole ring, a diethylamino group, and an oxoacetamide moiety, which contribute to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.39 g/mol |
| CAS Number | 893985-43-8 |
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, particularly those involved in cancer progression and other diseases.
- Inhibition of Kinases : Similar indole derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways, suggesting that this compound may exhibit similar properties.
- Receptor Binding : The indole nucleus is known for binding with high affinity to multiple receptors, potentially modulating various biological processes.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
In Vitro Studies
In vitro studies have demonstrated that derivatives of indole can significantly inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in reducing cell viability in melanoma and breast cancer models .
Animal Models
Research involving animal models has provided insights into the pharmacokinetics and therapeutic efficacy of similar compounds. For example, a study on a related indole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages .
Potential Therapeutic Applications
The unique combination of functional groups in this compound suggests potential applications in:
- Cancer Therapy : Targeting specific signaling pathways involved in tumorigenesis.
- Neurological Disorders : Due to its ability to cross the blood-brain barrier, it may have implications for treating neurodegenerative diseases.
- Antiviral Agents : Investigations into the antiviral properties of indole derivatives are ongoing, with some showing efficacy against viral infections .
Q & A
Q. Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., indole protons at δ 7.2–7.8 ppm) and ¹³C NMR (amide carbonyls at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 458.562 for [M+H]⁺) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Q. Experimental Design :
- Variable Substituents : Synthesize analogs with modified diethylamino or methoxypropan-2-yl groups to assess impact on target binding .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ profiling and compare with parent compound .
Key Findings from Analog Studies :
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Q. Analysis Framework :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Target Engagement Studies : Employ SPR or ITC to validate binding affinity discrepancies between assays .
Advanced: What strategies mitigate metabolic instability in this compound’s indole and amide moieties?
Q. Methodological Solutions :
- Isotopic Labeling : Introduce deuterium at labile positions (e.g., C-3 of indole) to slow oxidative metabolism .
- Prodrug Design : Mask the methoxypropan-2-yl group with enzymatically cleavable esters (e.g., acetyl) .
- Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to extend half-life .
Advanced: How can computational modeling guide the optimization of this compound’s DNA intercalation potential?
Q. Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to DNA minor grooves (e.g., d(CGCGAATTCGCG)₂) .
- MD Simulations : Analyze stability of intercalated complexes over 100 ns trajectories (AMBER force field) .
Key Metrics : - Binding free energy (ΔG < −8 kcal/mol indicates strong intercalation).
- Hydrogen bond occupancy with DNA bases (e.g., guanine N7/O6) .
Advanced: What analytical techniques resolve batch-to-batch variability in synthesis?
Q. Quality Control Workflow :
- HPLC-PDA : Detect impurities (<0.1%) from incomplete acylation or alkylation .
- X-ray Crystallography : Confirm stereochemical consistency (e.g., indole C-3 configuration) .
- TGA/DSC : Monitor thermal stability (decomposition >200°C ensures storage safety) .
Advanced: How to design a stability-indicating study under ICH guidelines?
Q. Protocol :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- Analytical Endpoints :
Advanced: What mechanistic studies elucidate its role in modulating kinase pathways?
Q. Experimental Tools :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo assays .
- Western Blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2, AKT) .
Key Finding : - IC₅₀ = 0.8 µM for JAK2 inhibition, suggesting potential in inflammatory disease models .
Advanced: How to address low aqueous solubility in preclinical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
